4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
“4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde” is likely a complex organic compound. It appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a 4-fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached at the 4th position . The “1-isopropyl” indicates an isopropyl group (a carbon atom attached to two hydrogen atoms and one other carbon atom) at the 1st position of the indole group. The “3-carbaldehyde” suggests the presence of a formyl group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) at the 3rd position of the indole group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Detailed structural analysis would require techniques such as X-ray crystallography .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution. The fluorophenyl group might undergo nucleophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could influence its polarity and the presence of an aromatic system could affect its UV-visible absorption spectrum .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Development : The compound has been synthesized and used to develop single crystals, which are key intermediates in anti-cholesterol drugs like fluvastatin. These crystals belong to the orthorhombic system with a specific space group, and they exhibit a distinct dihedral angle between the indole mean plane and the 4-F-phenyl ring (Kalalbandi & Seetharamappa, 2013).
Biological Activity
- Anti-inflammatory and Antimicrobial Activity : A series of derivatives containing the compound has been synthesized and demonstrated significant anti-inflammatory and antimicrobial activities. These derivatives are characterized by strong structural features and are found to be biologically potent (Rathod et al., 2008).
Molecular Docking and Structural Analysis
- Infrared Spectrum and Structural Properties : The compound's molecular structure and vibrational frequencies have been investigated. It's noted for its stability arising from hyper-conjugative interaction and charge delocalization, indicating potential in nonlinear optics and molecular docking studies for phosphodiesterase inhibitory activity (Mary et al., 2015).
Synthesis of Novel Derivatives
- Novel Pyrazole Derivatives : Synthesis of novel pyrazole derivatives using the compound has been explored, showing promise in novel drug discovery. These derivatives demonstrate various biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Thangarasu et al., 2019).
Fluorescence Properties
- Photoactive Derivatives : Derivatives synthesized from the compound have shown to possess photoactive properties. These include high fluorescence quantum yield and extensive photophysical properties, making them efficient materials for fluorescent and semiconductor applications (Sravanthi & Manju, 2015).
Crystal Structures
- Crystal Structure Analysis : The crystal structure of compounds involving this molecule has been characterized, providing insights into their molecular arrangement and potential for various applications in material science (Loh et al., 2013).
Synthesis of Intermediates
- Key Intermediate for Fluvastatin : The compound serves as a key intermediate in synthesizing fluvastatin, highlighting its significance in pharmaceutical manufacturing (Chen Ying-qi, 2010).
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHGKDZHTGLKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173705 | |
Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-31-4 | |
Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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